
Treloxinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treloxinate is an organochlorine compound.
Scientific Research Applications
HIV-1 Infection Treatment : A study by Karpinski et al. (2014) discusses a universal Tre recombinase (uTre) designed to target a broad range of HIV-1 strains. This recombinase demonstrates potential as an effective component in future therapy for HIV-infected patients.
Immunosuppressive Therapy : Ephrem et al. (2008) describe the use of intravenous immunoglobulin (IVIg) to increase regulatory T cells (Tregs), which are known for their immunosuppressive properties. This mechanism is significant for its potential applications in treating autoimmune and inflammatory conditions.
Acute Promyelocytic Leukemia Treatment : A study by Warrell et al. (1991) on the differentiation therapy of acute promyelocytic leukemia with tretinoin, a retinoid, indicates the potential for certain compounds to induce remission in patients with this form of leukemia.
Topical Treatment of Skin Conditions : Raza et al. (2013) developed nano-lipoidal carriers of tretinoin, which is used for topical treatment of acne, psoriasis, and other skin conditions. This research points towards the improvement of drug delivery methods for skin treatments.
Cardiac Remodeling After Myocardial Infarction : Sciarretta et al. (2018) conducted a study on trehalose, demonstrating its ability to improve cardiac remodeling after myocardial infarction by activating autophagy.
properties
CAS RN |
30910-27-1 |
|---|---|
Product Name |
Treloxinate |
Molecular Formula |
C16H12Cl2O4 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
methyl 3,7-dichloro-5H-benzo[d][1,3]benzodioxocine-11-carboxylate |
InChI |
InChI=1S/C16H12Cl2O4/c1-20-15(19)16-21-13-4-2-11(17)7-9(13)6-10-8-12(18)3-5-14(10)22-16/h2-5,7-8,16H,6H2,1H3 |
InChI Key |
BORQIQWYKSNHKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl |
Other CAS RN |
30910-27-1 |
synonyms |
methyl 2,10-dichloro-1(2H)-dibenzo(d,g)(1,3)dioxocin-6-carboxylate treloxinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




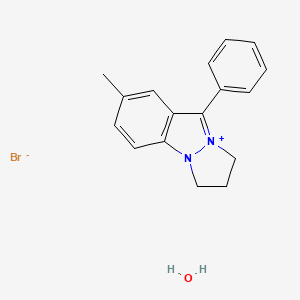
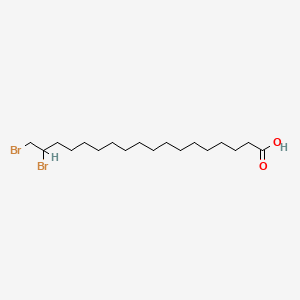
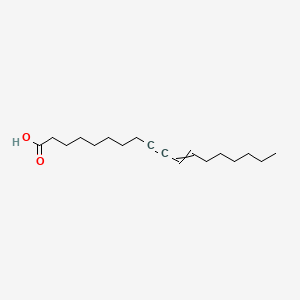
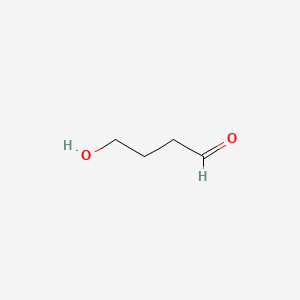

![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)


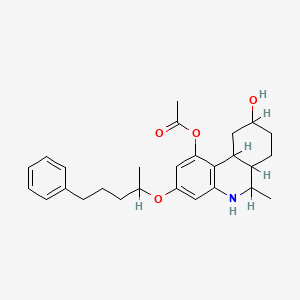
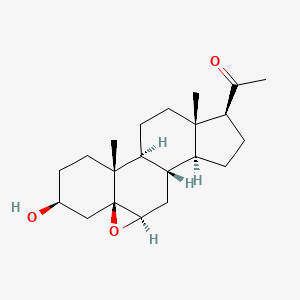
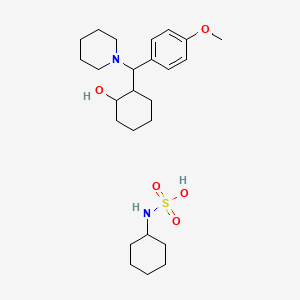
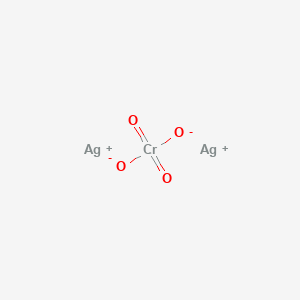
![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)